molecular formula C43H58N4O12 B1216771 Nbd-tpa CAS No. 137034-69-6

Nbd-tpa

Cat. No.: B1216771
CAS No.: 137034-69-6
M. Wt: 822.9 g/mol
InChI Key: IVPOMGYCQKBCHG-KQZNBZGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nbd-tpa is a synthetic fluorescent probe designed for advanced research applications. It integrates a nitrobenzoxadiazole (NBD) fluorophore, a versatile and sensitive fluorescent tag widely used in the development of chemical sensors and bioimaging agents. Research involving similar NBD-based compounds demonstrates their utility in detecting biologically relevant molecules, such as hydrogen sulfide (H2S), through specific, reactivity-based turn-on responses . Furthermore, NBD derivatives are investigated in the development of photochromic materials for optoelectronics, where they can exhibit tunable charge-transfer properties . The precise mechanism of action for this compound is dependent on its specific structure and target application. The NBD moiety typically serves as a fluorescence reporter, which may undergo changes in emission intensity or wavelength upon interaction with the target analyte or in response to light. Researchers value this compound for its potential to provide high sensitivity and selectivity in detecting and visualizing chemical and biological processes. This compound is provided as a solid and should be stored according to the manufacturer's recommendations to maintain stability. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans. Please refer to the product's Certificate of Analysis for detailed specifications on purity, structural confirmation, and recommended handling procedures.

Properties

CAS No.

137034-69-6

Molecular Formula

C43H58N4O12

Molecular Weight

822.9 g/mol

IUPAC Name

[(1S,2S,6R,10S,11R,13S,14R,15R)-13-acetyloxy-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanoate

InChI

InChI=1S/C43H58N4O12/c1-25-21-33-41(52,38(25)51)23-29(24-56-27(3)48)22-30-37-40(5,6)43(37,58-28(4)49)39(26(2)42(30,33)53)57-34(50)17-15-13-11-9-8-10-12-14-16-20-46(7)31-18-19-32(47(54)55)36-35(31)44-59-45-36/h18-19,21-22,26,30,33,37,39,52-53H,8-17,20,23-24H2,1-7H3/t26-,30+,33-,37-,39-,41-,42-,43-/m1/s1

InChI Key

IVPOMGYCQKBCHG-KQZNBZGZSA-N

SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-]

Isomeric SMILES

C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@]4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-]

Canonical SMILES

CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)COC(=O)C)O)C)O)OC(=O)C)OC(=O)CCCCCCCCCCCN(C)C5=CC=C(C6=NON=C56)[N+](=O)[O-]

Synonyms

NBD-TPA
phorbol-13-acetate-12-N-methyl-N-4-(N,N'-di(2-hydroxyethyl)amino)-7-nitrobenz-2-oxa-1,3-diazole-aminododecanoate

Origin of Product

United States

Synthetic Methodologies for Nbd Tpa Conjugates and Derivatives

Synthetic Routes to NBD-Triphenylamine Covalent Structures

Covalent NBD-triphenylamine structures can be synthesized through various strategies, primarily involving the functionalization of NBD precursors and the coupling of triphenylamine (B166846) derivatives.

Nucleophilic Aromatic Substitution Reactions Involving NBD Precursors

Electron-deficient aromatic systems like NBD are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is commonly exploited to introduce various functional groups onto the NBD core, which can then be coupled with triphenylamine derivatives. NBD-chloride (4-chloro-7-nitrobenzo-2,1,3-oxadiazole) is a frequently used precursor for these reactions due to the good leaving group ability of the chloride. researchgate.netresearchgate.netresearcher.liferesearchgate.netnih.gov

The SNAr reaction of NBD-chloride with amines is a common method for synthesizing NBD-amine derivatives. researchgate.netresearchgate.netresearchgate.net This reaction typically involves the displacement of the chloride atom by an amine nucleophile. For example, NBD-amines have been synthesized from commercially available reagents by coupling NBD-Cl with the desired amine. researchgate.net This approach has been utilized in the development of fluorescent probes and scavengers. researchgate.netresearchgate.net

Nucleophilic aromatic substitution can also be employed to form NBD-ether and NBD-thioether linkages by reacting NBD precursors with alcohols or thiols, respectively. The formation of NBD-thioethers, for instance, can occur through the reaction of NBD-Cl with thiols in the presence of a base like K2CO3 in a solvent such as DMF. nih.gov Research has shown that NBD ethers can exhibit unique reactivity with amines, which has been applied in site-specific protein labeling and enzyme activity detection. researchgate.net The formation of thioether bonds in organic synthesis is a common operation, often involving SNAr reactions of electron-poor aromatics with sulfur nucleophiles. acsgcipr.org

Coupling Reactions for Incorporating Triphenylamine Moieties

Triphenylamine moieties are often incorporated into covalent structures through various coupling reactions, particularly palladium-catalyzed cross-coupling methods.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them highly relevant for synthesizing NBD-triphenylamine conjugates.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or pseudohalide in the presence of a palladium catalyst and a base, is a widely utilized method. nih.govlibretexts.org This reaction has been employed in the synthesis of heteroaryl-substituted triphenylamine derivatives by coupling heteroaryl halides with 4-(diphenylamino)phenylboronic acid. nih.govrsc.org A palladium-catalyzed ligand-free and aqueous Suzuki reaction has been reported for the construction of (hetero)aryl-substituted triphenylamine derivatives using 4-(diphenylamino)phenylboronic acid. rsc.org

The Ullmann reaction is another metal-catalyzed coupling reaction, traditionally using copper, for forming carbon-heteroatom and carbon-carbon bonds. tcichemicals.comresearchgate.netbeilstein-journals.org While historically requiring high temperatures, modern variations, including palladium-catalyzed approaches, and those employing specific ligands, allow for milder reaction conditions and a wider substrate scope. tcichemicals.comresearchgate.net The Ullmann reaction has been used to synthesize π-conjugated polymers based on triphenylamine. nih.govrsc.org Although the provided text does not explicitly detail the Ullmann coupling between NBD and TPA, the method is relevant for constructing triphenylamine-containing frameworks that could subsequently be functionalized with NBD.

Total Synthesis Approaches to Complex NBD-TPA Architectures

Information specifically detailing total synthesis approaches to complex architectures incorporating both NBD and TPA moieties is limited in the reviewed literature. While the synthesis of NBD-labeled compounds and various triphenylamine derivatives is reported, comprehensive strategies for constructing intricate molecular frameworks combining both units in a total synthesis context were not extensively found. One example of a conjugate involving triphenylamine and NBD is triphenylamine piperazine (B1678402) NBD (TPA-Pz-NBD), which has been developed as a fluorescent probe. This compound demonstrates the feasibility of linking NBD to a triphenylamine derivative, although it represents a specific probe rather than a general complex architecture.

Labeling Strategies for NBD-Tagging of Biomolecules

NBD fluorophores are widely used for labeling biomolecules due to their favorable properties, including small size and reactivity towards various functional groups. Several strategies exist for incorporating NBD tags into biomolecules, often involving the reaction of reactive NBD derivatives with specific amino acid residues or through enzymatic methods.

Site-Specific Cysteine Conjugation with NBD Derivatives

Site-specific labeling of proteins at cysteine residues is a common strategy for creating homogeneous conjugates. NBD derivatives containing thiol-reactive groups can be used for this purpose. While general methods for cysteine conjugation with various labels are well-established, specific detailed protocols for site-specific cysteine conjugation using NBD derivatives were not extensively detailed in the search results beyond the general principle of reacting thiol groups with appropriate electrophiles. This approach typically involves the reaction of a maleimide- or haloacetamide-functionalized NBD derivative with the nucleophilic thiol group of a cysteine residue. Engineering of cysteine residues into proteins can enable site-specific modification at desired locations.

Amine-Reactive NBD Labeling Protocols

NBD derivatives are well-known for their reactivity towards amines, particularly primary and secondary amines. This reactivity is widely exploited for labeling amino acids, peptides, and proteins, as well as other molecules containing amine groups. Common amine-reactive NBD reagents include NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) and NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole). NBD-F is reported to be significantly more reactive towards glycine (B1666218) compared to NBD-Cl. The reaction typically involves the nucleophilic attack of the amine nitrogen on the activated NBD ring, leading to the displacement of the leaving group (chloride or fluoride) and formation of a stable covalent bond. Labeling protocols often involve incubating the amine-containing molecule with the NBD reagent in a suitable buffer, typically at a slightly alkaline pH to ensure the amine groups are deprotonated and reactive. Buffers containing primary amines, such as Tris, should be avoided as they can compete with the molecule being labeled.

An example protocol for amine labeling using NBD-F involves mixing the sample solution (in borate (B1201080) buffer, pH 8.0) with an NBD-F/acetonitrile solution, heating briefly, and then acidifying the mixture. This method is often used for derivatization prior to HPLC analysis.

Enzymatic and Chemoenzymatic Labeling Methods

Enzymatic and chemoenzymatic approaches offer highly selective methods for introducing labels, including NBD, at specific sites within biomolecules, particularly proteins and glycans. These methods leverage the specificity of enzymes to catalyze the transfer or incorporation of modified substrates bearing the desired label.

In chemoenzymatic labeling, an enzyme is used to attach a molecule containing a bioorthogonal handle (a chemical group that is inert to biological systems but reactive with a specific partner) to the biomolecule. Subsequently, an NBD derivative equipped with a complementary bioorthogonal handle is reacted with the modified biomolecule via a bioorthogonal reaction, such as click chemistry. For instance, unnatural sugar molecules bearing bioorthogonal groups can be metabolically incorporated into glycans, followed by conjugation with fluorophores like NBD via click chemistry.

Enzymatic labeling can also involve enzymes that directly utilize substrates modified with NBD. For example, some enzymes can accept NBD-functionalized substrates and transfer the NBD moiety to a target molecule. Sortase A, a bacterial transpeptidase, has been used in chemoenzymatic strategies to label proteins at specific peptide tags. While general principles of enzymatic and chemoenzymatic labeling with various tags are described, specific detailed examples focusing solely on this compound conjugates within this context were not prominently featured in the search results.

Purification and Characterization Techniques in Synthetic Chemistry Contexts

Following the synthesis or labeling of this compound conjugates and derivatives, purification and characterization are crucial steps to isolate the desired product and confirm its structure and properties. Standard techniques in synthetic chemistry are applied.

Purification methods for NBD conjugates and TPA derivatives often involve chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used, particularly for the analysis and purification of NBD-labeled compounds, including those used as probes or for derivatization. HPLC can separate compounds based on their differential interactions with a stationary phase, allowing for the isolation of the labeled product from starting materials and byproducts. Size-exclusion chromatography is another technique used for purifying protein conjugates, separating molecules based on their size. Other methods like molecular weight cut-off (MWCO) centrifugation can also be employed for purifying conjugates, such as oligonucleotide conjugates, by separating based on size.

Characterization techniques are employed to confirm the structure, purity, and properties of the synthesized or labeled molecules. Spectroscopic methods are particularly important for NBD-containing compounds due to their fluorescent properties. UV-Vis spectroscopy is used to determine the concentration and monitor reactions involving NBD, which has characteristic absorbance maxima. Fluorescence spectroscopy is essential for evaluating the emission properties of NBD conjugates, including excitation and emission wavelengths and fluorescence intensity. The fluorescence of NBD is known to be environmentally sensitive, and changes in fluorescence can provide information about the local environment of the NBD tag. Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR) is a fundamental technique for confirming the structure of synthetic organic molecules, including TPA derivatives and NBD conjugates. Mass spectrometry (MS), including techniques like ESI-MS, can provide molecular weight information and help confirm the identity of the synthesized products. Elemental analysis can also be performed to determine the elemental composition. For solid materials or complex architectures, techniques like X-ray diffraction (XRD) may be used to study the crystal structure. Dynamic Light Scattering (DLS) can be used for particle size characterization, relevant for conjugates incorporated into nanoparticles or liposomes.

Advanced Spectroscopic Characterization and Photophysical Investigations of Nbd Tpa Systems

Electronic Absorption Spectroscopy of NBD-TPA Conjugates

The electronic absorption spectra of this compound systems are dominated by transitions that involve the movement of electron density from the electron-rich TPA unit to the electron-deficient NBD core.

The molecular structure of this compound conjugates plays a critical role in defining their electronic absorption characteristics. The system is a classic donor-π-acceptor (D–π–A) framework where the TPA group acts as the electron donor and the NBD group serves as the electron acceptor. rsc.org The nature of the linkage between these two moieties significantly influences the electronic communication and, consequently, the absorption maxima (λabs) and the shape of the absorption bands.

In a representative this compound conjugate, the absorption spectrum typically shows distinct bands. One band, at a shorter wavelength, can be attributed to the localized π–π* transitions within the triphenylamine (B166846) moiety, while the band at a longer wavelength is assigned to the intramolecular charge transfer (ICT) transition from the TPA donor to the NBD acceptor. researchgate.net For instance, the compound BN-TPA exhibits an absorption spectrum in toluene (B28343) with a maximum at approximately 394 nm, which is characteristic of this ICT band. researchgate.net The strong electron-withdrawing nature of the nitro group on the NBD unit enhances the electrophilicity at the 4-position, facilitating this charge transfer upon photoexcitation. nih.gov

Modifications to the linker or substituents on either the TPA or NBD units can tune these properties. The introduction of different linking bridges or functional groups alters the energy levels of the highest occupied molecular orbital (HOMO), primarily located on the TPA, and the lowest unoccupied molecular orbital (LUMO), centered on the NBD. This modulation of the HOMO-LUMO energy gap directly impacts the wavelength of the absorption maximum.

Solvatochromism describes the change in a substance's color—and more broadly, its absorption or emission spectrum—with a change in solvent polarity. wikipedia.org this compound systems, due to their significant ICT character, often exhibit pronounced solvatochromism. The dipole moment of the molecule changes upon excitation from the ground state to the excited state. The interaction of this dipole with the surrounding solvent molecules influences the energy gap between these states. wikipedia.org

In many donor-acceptor systems, an increase in solvent polarity leads to a stabilization of the more polar excited state, resulting in a bathochromic (red) shift in the absorption spectrum. wikipedia.orgresearchgate.net Theoretical calculations on NBD derivatives have shown that absorption maxima tend to increase with solvent polarity. researchgate.net However, for some complex donor-acceptor molecules, the solvatochromic effects in absorption can be less pronounced than in emission. This is because the ground state is less polar, and vertical excitation occurs to an excited state before the full reorientation of solvent molecules can take place. nih.gov Experimental data for the BN-TPA compound shows a slight shift in the absorption maximum when moving from a nonpolar solvent like toluene to more polar environments, indicating a degree of solvatochromism in its electronic absorption. researchgate.net

Fluorescence Spectroscopy of this compound Systems

Fluorescence in this compound systems originates from the radiative decay of the ICT excited state. The emission properties are highly sensitive to the local environment, a hallmark of NBD-based probes. nih.govnih.gov

The emission spectra of this compound conjugates are characterized by a broad, structureless band, which is typical for molecules undergoing ICT upon excitation. nih.gov The position of the emission maximum (λem) is strongly dependent on the solvent polarity. As the solvent polarity increases, the highly polar ICT excited state is stabilized to a greater extent than the ground state, leading to a significant bathochromic shift in the emission wavelength. nih.govnih.gov For example, the emission of BN-TPA shifts from 514 nm in the nonpolar solvent toluene to 535 nm in dichloromethane (B109758) (DCM) and further to 571 nm in the more polar tetrahydrofuran (B95107) (THF). researchgate.net

The fluorescence quantum yield (ΦF), which measures the efficiency of the fluorescence process, is also heavily influenced by the environment. Generally, donor-acceptor fluorophores like this compound emit strongly in organic solvents but poorly in aqueous media. nih.gov This is because polar protic solvents, such as water, can provide non-radiative decay pathways for the excited state, often through hydrogen bonding, which quenches fluorescence and lowers the quantum yield. nih.govnih.gov The rigid and nonpolar microenvironments, such as within lipid membranes or polymer matrices, can restrict these non-radiative decay processes, leading to an increase in the fluorescence quantum yield. nih.govresearchgate.net

CompoundSolventλabs (nm)λem (nm)Stokes Shift (nm)Stokes Shift (cm-1)
BN-TPA Toluene3945141205851
BN-TPA DCM-535--
BN-TPA THF-571--

Data for BN-TPA is estimated from graphical representations in the cited literature. researchgate.net The Stokes shift in cm⁻¹ is calculated as (1/λabs - 1/λem) x 10⁷.

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For this compound systems, this parameter provides insight into the dynamics of the excited state and its interaction with the environment. The fluorescence decay of these compounds is often monitored using time-correlated single-photon counting (TCSP). nih.gov

Similar to quantum yield, the fluorescence lifetime of NBD derivatives is highly sensitive to the surrounding medium. rsc.org In environments that promote non-radiative decay, the lifetime is shortened. Conversely, in more rigid or nonpolar environments that restrict these deactivation pathways, the lifetime increases. nih.gov For instance, transient photoluminescence decay curves for BN-TPA when doped into a film show a lifetime on the nanosecond timescale, which is characteristic of such fluorescent systems. researchgate.net For a series of TPA-based poly(azomethine)s, fluorescence lifetimes were found to be in the range of 9.22–11.17 ns, indicating that the presence of the TPA moiety contributes to the excited state dynamics. nih.gov The orientation of the NBD group itself can also govern the fluorescence lifetime; different local conformations can lead to variations in the decay rates. rsc.org

The Stokes shift is the difference between the positions of the absorption and emission maxima. wikipedia.org It is a direct consequence of energy loss between the absorption of a photon and the emission of a subsequent photon. This energy loss primarily occurs through vibrational relaxation and solvent reorganization around the newly formed excited-state dipole. wikipedia.orgedinst.com

This compound systems exhibit a large Stokes shift, which is a direct result of the significant change in electronic distribution upon excitation. The transition from the ground state to the excited state involves a substantial charge transfer from the TPA to the NBD moiety, creating a highly polar excited state with a large dipole moment. nih.gov This ICT state is fundamentally different from the ground state. The large Stokes shift observed for BN-TPA in toluene (approximately 120 nm, or 5851 cm⁻¹) is indicative of this substantial structural and electronic reorganization in the excited state. researchgate.net

The magnitude of the Stokes shift is often correlated with solvent polarity. In more polar solvents, the stabilization of the ICT excited state is greater, leading to a larger red-shift in the emission and thus a larger Stokes shift. edinst.com The large Stokes shift is a key mechanistic feature of donor-acceptor fluorophores and is directly linked to the efficiency of the intramolecular charge transfer process. researchgate.net This property is highly advantageous in fluorescence imaging applications as it allows for effective separation of the excitation and emission signals, reducing self-absorption and improving signal-to-noise ratios. nih.gov

Two-Photon Absorption (TPA) Properties of this compound Chromophores

Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons, transitioning to an excited state. wikipedia.org This process requires high light intensity, and its probability is proportional to the square of the incident light intensity. wikipedia.org The efficiency of this process is quantified by the TPA cross-section (σ₂), typically measured in Goeppert-Mayer units (GM; 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹). wikipedia.org

The TPA cross-section of chromophores like this compound is commonly determined using techniques such as the Z-scan method and two-photon excited fluorescence (TPEF).

The Z-scan technique is a widely used method to measure the nonlinear absorption coefficient of a material. In an "open-aperture" Z-scan experiment, a sample is moved along the z-axis through the focal point of a focused laser beam. The change in transmittance is measured as a function of the sample's position. At the focal point, where the intensity is highest, the TPA is at its maximum, leading to a dip in the measured transmittance. By analyzing the shape and magnitude of this transmittance valley, the TPA cross-section can be calculated. Femtosecond laser sources are often employed for these measurements to provide the high peak intensities required for TPA. rsc.orgmdpi.com

The Two-Photon Excited Fluorescence (TPEF) method is another common approach, particularly for fluorescent molecules. This technique relies on the principle that the fluorescence intensity resulting from two-photon excitation is proportional to the TPA cross-section and the fluorescence quantum yield. By comparing the TPEF intensity of the sample to that of a well-characterized standard under the same experimental conditions, the TPA cross-section of the sample can be determined.

Table 1: Representative Two-Photon Absorption Cross-Sections of Donor-Acceptor Chromophores

Compound ClassDerivativeTPA Cross-Section (σ₂) [GM]Wavelength [nm]Reference
Aza-BODIPYZL-618321800 mdpi.com
Aza-BODIPYZL-221864800 mdpi.com
Bridged TriphenylamineNot Specified~4800Not Specified rsc.org
Quinoidal Diazaacene-BithiopheneNot Specifiedup to 51770850-950 nih.gov

The TPA efficiency of this compound systems is intrinsically linked to their molecular structure. Key relationships include:

Intramolecular Charge Transfer (ICT): The D-A architecture of this compound facilitates a significant change in the dipole moment upon excitation, a hallmark of ICT. This change is a critical factor for high TPA cross-sections. The strong electron-donating capability of the triphenylamine unit and the electron-accepting nature of the nitrobenzoxadiazole moiety are designed to maximize this effect.

π-Conjugation and Planarity: The extent of the π-conjugated system that connects the donor and acceptor is crucial. Longer, more effective conjugation pathways generally lead to larger TPA cross-sections. Increasing the molecular planarity, for instance by introducing bridging units within the triphenylamine scaffold, can enhance conjugation and thereby boost TPA efficiency. rsc.org

Substituent Effects: The nature and position of substituent groups on the TPA or NBD moieties can fine-tune the electronic properties and, consequently, the TPA response. Attaching stronger electron-donating groups to the TPA core can lead to a significant enhancement of the TPA cross-section. mdpi.com

The large TPA cross-sections observed in many D-A conjugated systems can be attributed to several underlying mechanisms. For centrosymmetric molecules, quantum mechanical selection rules dictate that one-photon and two-photon transitions are often mutually exclusive. nih.gov However, in non-centrosymmetric D-A molecules like this compound, these rules are relaxed.

The enhancement of TPA is often explained by a three-level model. The TPA cross-section is proportional to the product of the transition dipole moments between the ground state (S₀) and an intermediate state (S₁), and between that intermediate state and the final two-photon state (S₂), divided by a resonance term. A large TPA cross-section is achieved when there is a large oscillator strength for the S₀ → S₁ transition (related to the one-photon absorption) and a strong coupling to higher excited states. nih.gov The significant intramolecular charge transfer character of the excited states in D-A systems often leads to large transition dipole moments, which is a key factor for achieving exceptionally high TPA cross-sections. nih.gov

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.gov It measures the differential absorption of left- and right-circularly polarized light. nih.gov While this compound itself is not inherently chiral, chiral centers can be introduced into its structure, for example, in the linker between the donor and acceptor or as substituents on either moiety. CD spectroscopy can then be used to probe the conformation and absolute configuration of these chiral this compound derivatives.

The CD spectrum is highly sensitive to the three-dimensional arrangement of chromophores. For a chiral this compound molecule, the CD signal would be influenced by the spatial relationship between the TPA and NBD units. Changes in the conformation of the molecule, induced by factors like solvent or temperature, would lead to corresponding changes in the CD spectrum. In cases where multiple chromophores are present, exciton (B1674681) coupling between their transition dipoles can give rise to characteristic split CD signals (bisignate curves), the sign of which can be used to determine the absolute configuration of the molecule. elsevierpure.com

Time-Resolved Spectroscopic Studies

Time-resolved spectroscopy techniques are indispensable for elucidating the complex excited-state dynamics of this compound systems. nd.edu Femtosecond transient absorption (fs-TA) spectroscopy is a primary tool for this purpose. researchgate.net

In an fs-TA experiment, a short "pump" pulse excites the molecule to a higher electronic state. A subsequent, time-delayed "probe" pulse measures the absorption spectrum of the transient excited species. By varying the delay time between the pump and probe pulses, one can track the evolution of the excited state on timescales from femtoseconds to nanoseconds or longer. nd.edunih.gov

For an this compound system, fs-TA can provide detailed information on:

Intramolecular Charge Transfer (ICT) Dynamics: The formation of the charge-separated ICT state can be directly observed as the appearance of new absorption bands corresponding to the radical cation of the TPA donor and the radical anion of the NBD acceptor.

Solvent Relaxation: The interaction of the large dipole moment of the excited ICT state with surrounding solvent molecules can be monitored as a time-dependent shift in the transient absorption or stimulated emission signals.

Intersystem Crossing and Internal Conversion: The decay pathways of the excited state, including competing processes like intersystem crossing to the triplet state or internal conversion back to the ground state, can be quantified by analyzing the decay kinetics of the transient signals at different wavelengths. nih.gov For some nitroaromatic compounds, intersystem crossing can occur on a picosecond timescale. nih.gov

Time-resolved fluorescence measurements can complement fs-TA by providing information on the lifetime of the emissive ICT state. The fluorescence lifetime of NBD derivatives has been shown to be sensitive to the local environment, such as solvent polarity. researchgate.net

Table 2: Typical Timescales of Photophysical Processes Studied by Time-Resolved Spectroscopy

Photophysical ProcessTypical TimescaleReference
Excited State Intramolecular Hydrogen Transfer (ESIHT)~2-14 ps nih.gov
Intersystem Crossing (ISC)Picoseconds to Nanoseconds nih.gov
Anion Deprotonation/ReprotonationNanoseconds to Microseconds nih.gov
Vibrational Relaxation~6 ps dmphotonics.com

Advanced Spectroscopic Techniques for Supramolecular Assemblies

When this compound molecules self-assemble into larger, ordered structures (supramolecular assemblies), their photophysical properties can be dramatically altered due to intermolecular interactions. Spectroscopic techniques are crucial for characterizing these assemblies.

The formation of aggregates can lead to significant changes in both the linear and nonlinear optical properties. For example, the formation of J-aggregates in certain dyes has been shown to cause a strong enhancement of the TPA cross-section, attributed to the strong coupling of the molecular transition dipoles within the assembly. researchgate.net The Z-scan technique can be employed to measure the TPA properties of these supramolecular systems and quantify the effect of aggregation.

Furthermore, changes in absorption and fluorescence spectra upon aggregation can provide information about the nature of the assembly (e.g., H-aggregates vs. J-aggregates). Time-resolved techniques can probe how intermolecular energy or charge transfer processes compete with the intramolecular dynamics within the individual this compound units. For chiral this compound derivatives, CD spectroscopy would be an excellent tool to study the formation of chiral supramolecular structures.

Computational and Theoretical Studies of Nbd Tpa Molecular Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are essential tools for probing the electronic structure of molecules. These methods allow researchers to determine ground state properties, predict spectroscopic behavior, and analyze the distribution of molecular orbitals.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a widely employed quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids in their ground state. DFT focuses on the electron density of a system rather than the many-electron wave function, which significantly reduces computational cost. researchgate.net By using approximations for the exchange-correlation energy, DFT can provide valuable information about molecular geometries, vibrational frequencies, and relative energies of different conformers. ahievran.edu.trmdpi.comchemrxiv.org

For molecules containing NBD or TPA moieties, DFT calculations can reveal the optimized molecular structure and the distribution of electron density in the ground state. Studies on related systems, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Chloride), have utilized DFT with various basis sets to calculate molecular geometry and bonding features. ahievran.edu.tr Similarly, DFT has been applied to study the structural and electronic properties of triarylamine (TPA) derivatives, often used as donor groups in organic dyes. chemrxiv.orgresearchgate.nettechscience.com These calculations help in understanding the fundamental electronic landscape of the molecules before considering excited states or dynamic behavior.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study excited states and time-dependent phenomena, such as electronic excitation and absorption spectra. researchgate.netgithub.iolanl.govscirp.org TD-DFT is a powerful tool for predicting the energies and intensities of electronic transitions, which can be directly compared with experimental UV-Vis absorption spectroscopy data. scirp.org The accuracy of TD-DFT calculations depends significantly on the chosen exchange-correlation functional and basis set. researchgate.netlanl.gov

TD-DFT is particularly relevant for fluorescent molecules like those containing the NBD group, as it can predict their absorption and emission properties. Studies on NBD-based probes and TPA-based dyes have frequently employed TD-DFT to simulate electronic absorption spectra and understand the nature of excited states. researchgate.nettechscience.comresearchgate.netscirp.org These calculations can reveal the character of the electronic transitions (e.g., π-π, n-π, or charge transfer) and how they are affected by molecular structure and the surrounding environment. scirp.orglibretexts.org

Analysis of Molecular Orbitals (HOMO, LUMO) and Energy Gaps

The analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial part of quantum chemical calculations. The energies and spatial distributions of the HOMO and LUMO provide insights into a molecule's reactivity, electronic transitions, and charge transfer characteristics. mdpi.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is inversely related to the molecule's kinetic stability and directly related to the energy required for the lowest energy electronic excitation. mdpi.comlibretexts.org

For NBD-TPA systems, DFT and TD-DFT calculations allow for the visualization and analysis of the HOMO and LUMO. In molecules containing both electron-donating (like TPA derivatives) and electron-accepting (like NBD) moieties, the HOMO is often localized on the donor part, and the LUMO on the acceptor part. chemrxiv.org This spatial separation is indicative of intramolecular charge transfer (ICT) transitions upon excitation, where an electron is promoted from the HOMO to the LUMO. chemrxiv.org The magnitude of the HOMO-LUMO gap influences the wavelength of light absorbed, with smaller gaps corresponding to lower energy transitions and longer absorption wavelengths. libretexts.org

Research findings on TPA-based dyes highlight the importance of the electronic properties of the donor and substituents in tuning HOMO energies and HOMO-LUMO gaps. chemrxiv.orgresearchgate.net This tunability is crucial for designing molecules with desired optical properties.

An example of computed quantum chemical parameters from related studies:

ParameterValue (eV)Method/Basis Set (Example)Reference
HOMO Energy-5.34B3LYP chemrxiv.org
LUMO Energy-3.19B3LYP chemrxiv.org
HOMO-LUMO Gap2.15B3LYP chemrxiv.org
Excitation EnergyVariesTD-DFT scirp.org

Note: The values in this table are illustrative examples from studies on related TPA-based molecules and general TD-DFT applications, as specific data for this compound was not explicitly available in the snippets.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of molecular systems. miami.edu By solving Newton's equations of motion for each atom, MD simulations can provide insights into the conformational dynamics, flexibility, and interactions of molecules in various environments, such as solutions or at interfaces. mdpi.complos.orgresearchgate.net

Conformational Dynamics and Flexibility of this compound Conjugates

The conformational dynamics and flexibility of a molecule significantly influence its properties and interactions. MD simulations can capture the time evolution of a molecule's structure, revealing how different parts of the molecule move and reorient. While direct MD studies specifically on this compound conjugates were not detailed in the provided snippets, MD simulations have been applied to study the dynamics of molecules containing NBD labels. For instance, MD has been used to investigate the permeation and behavior of NBD-labeled fatty amines in lipid bilayers, providing information on their orientation and chain elongation within the membrane. mdpi.com

For this compound conjugates, MD simulations could explore the relative orientations of the NBD and TPA moieties, the flexibility of any linker connecting them, and how these factors change over time in different environments. This is particularly relevant if the conjugate is designed to interact with biological membranes or undergo conformational changes upon binding to a target. Studies on protein dynamics, such as those involving NBD-labeled proteins or proteins with nucleotide-binding domains (NBDs), demonstrate the capability of MD simulations to probe conformational changes and domain movements. plos.orgresearchgate.netpnas.orgnih.gov

Simulation of Molecular Interactions in Solution and at Interfaces

MD simulations are powerful for studying the interactions of molecules with their surroundings, including solvents, ions, and interfaces like lipid bilayers. These simulations can quantify interaction energies, analyze hydrogen bonding patterns, and describe the behavior of molecules at complex interfaces. mdpi.comresearchgate.net

For this compound conjugates, MD simulations could be used to investigate their solvation behavior in different solvents, their interactions with other molecules in solution, or their partitioning and orientation at interfaces such as cell membranes or material surfaces. Studies on the interaction of NBD-labeled amphiphiles with lipid bilayers have utilized MD simulations to understand their free energy profiles and how they permeate through the membrane. mdpi.comresearchgate.net These simulations provide a dynamic picture of how the molecule interacts with the lipid environment.

Furthermore, MD simulations can be used to model the interactions of this compound conjugates with specific binding partners, such as proteins or nucleic acids, if they are designed for such applications. While the snippets did not provide specific examples for this compound, studies on protein-ligand interactions using MD illustrate this capability. researchgate.netnih.govnih.gov

Computational Modeling of Spectroscopic Phenomena

Computational chemistry plays a crucial role in understanding and predicting the spectroscopic behavior of organic molecules, including those containing this compound units. Theoretical methods can provide insights into the electronic transitions responsible for absorption and emission, as well as predict non-linear optical properties like two-photon absorption.

Prediction of Absorption and Emission Spectra

Experimental studies on this compound derivatives, such as TPA-Pz-NBD, have characterized their fluorescence properties, noting features like dual-channel fluorescence upon interaction with specific analytes like hydrogen sulfide (B99878) (H2S). TPA-Pz-NBD, for instance, has been reported to exhibit a dual-channel response with turn-on fluorescence at 500 nm and turn-off fluorescence at 545 nm upon reaction with H2S. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net

Computational methods, particularly time-dependent density functional theory (TD-DFT), are commonly employed to calculate the electronic transitions and predict the absorption and emission spectra of organic molecules. While TD-DFT has been applied to study the spectroscopic properties and analyze absorption wavelength shifts in related probe molecules researchgate.netrsc.org, detailed computational predictions specifically of the absorption and emission spectra for this compound or TPA-Pz-NBD were not extensively detailed within the scope of the reviewed literature. Such calculations would typically involve optimizing the molecular geometry in the ground and excited states and computing the vertical excitation and emission energies.

Theoretical Estimation of Two-Photon Absorption Cross-Sections

Two-photon absorption (TPA) is a non-linear optical process where a molecule absorbs two photons simultaneously. Compounds with high TPA cross-sections are valuable for applications like two-photon microscopy. The triphenylamine (B166846) moiety is known for its electron-donating properties, which, when combined with an electron-accepting group like NBD, can lead to significant charge transfer and potentially enhanced TPA properties.

Research on NBD-based probes indicates that some derivatives exhibit two-photon absorption capabilities. For example, an NBD amine-based probe utilizing a FRET strategy has been developed for two-photon imaging of H2S researchgate.net. Other related probes have reported two-photon absorption values, such as 290 GM when excited at 810 nm or a 180 GM TP cross section with 820 nm excitation nih.gov. Theoretical estimation of TPA cross-sections typically involves quantum chemical calculations, often using methods like TD-DFT or higher-level correlated methods, to determine the transition moments and energies involved in the two-photon absorption process. However, specific theoretical estimations of TPA cross-sections for this compound or TPA-Pz-NBD were not found within the provided search results.

Mechanistic Insights from Computational Chemistry

Computational chemistry provides powerful tools for elucidating reaction mechanisms and understanding the electronic processes that govern the behavior of molecular systems. For this compound compounds, particularly in their role as chemosensors, understanding their reaction pathways and charge transfer characteristics is crucial.

Reaction Pathway Analysis (e.g., Thiolysis Mechanisms)

Many NBD-based probes, including TPA-Pz-NBD, function through a reaction mechanism involving thiolysis, particularly for the detection of hydrogen sulfide (H2S). researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.netrsc.orgresearchgate.net The thiolysis of NBD amines by H2S is a well-established reaction utilized in the design of fluorescent probes. researchgate.net This mechanism typically involves the nucleophilic attack of bisulfide (HS⁻), the prevalent species of H2S at physiological pH, on the electron-deficient NBD moiety, leading to the cleavage of a bond and a subsequent change in the molecule's spectroscopic properties. researchgate.net Experimental evidence, such as 1H NMR and HRMS, has been used to confirm the thiolysis mechanism in NBD-based probes. researchgate.netresearchgate.net While the experimental mechanism is understood, detailed computational reaction pathway analysis, such as the calculation of transition states and energy barriers for the thiolysis of this compound or TPA-Pz-NBD, was not specifically described in the search results. Computational methods like DFT can be used to map out reaction coordinates and determine the feasibility and kinetics of proposed mechanisms.

Charge Transfer Processes and Their Impact on Photophysics

The photophysical properties of molecules containing both electron-donating and electron-accepting units, like this compound systems, are significantly influenced by intramolecular charge transfer (ICT). The triphenylamine unit serves as an electron donor, while the nitrobenzoxadiazole (NBD) unit acts as a strong electron acceptor. researchgate.net The interaction between these moieties can lead to ICT upon excitation, affecting fluorescence quantum yield and emission wavelength.

The NBD moiety is known to act as a fluorescent quencher, and the sensing mechanisms in NBD-based probes can involve photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET). researchgate.net The fluorescence of a fluorophore can be quenched by the NBD moiety in aqueous solution, and the release of the NBD unit after a reaction like thiolysis can lead to a fluorescence turn-on. researchgate.net While the importance of charge transfer in the photophysics of these systems is evident from their design and behavior, detailed computational studies specifically analyzing the nature and extent of charge transfer within this compound or TPA-Pz-NBD, and quantitatively assessing its impact on their photophysical properties (e.g., by analyzing electron density distribution or calculating charge transfer integrals), were not found in the provided search results.

Supramolecular Assembly Simulation and Thermodynamics

The study of supramolecular assembly involves understanding how molecules interact and organize through non-covalent forces. Computational simulations can provide insights into the preferred aggregation modes, stability, and thermodynamics of these assemblies. While supramolecular chemistry and self-assembly are active areas of research involving various organic molecules researchgate.netrsc.org, no specific information regarding computational simulation or thermodynamic studies of supramolecular assembly involving this compound or TPA-Pz-NBD was found within the scope of the reviewed literature.

Mechanistic Studies of Molecular Interactions and Sensing Principles

Chemosensing Mechanisms Based on NBD-TPA Probes

NBD-based probes, including those featuring TPA or related structures, employ several mechanisms to achieve selective and sensitive detection of target analytes, often resulting in a change in fluorescence properties. These mechanisms exploit the reactivity of the NBD core or the modulation of energy or electron transfer processes within the molecular structure upon interaction with the analyte.

Thiolysis-Based "Turn-On" Fluorescence Mechanisms (e.g., for H2S, Cys/Hcy)

A prominent sensing mechanism for NBD-based probes, particularly for biothiols like hydrogen sulfide (B99878) (H2S), cysteine (Cys), and homocysteine (Hcy), is based on thiolysis followed by a "turn-on" fluorescence response. The NBD core, specifically the carbon at the 4-position, is electrophilic due to the strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions with thiols. nih.gov In this mechanism, the thiol group of the analyte attacks the NBD moiety, displacing a leaving group (such as a halide or ether) and forming a fluorescent product. nih.govmdpi.com

For example, probes designed with an NBD amine or ether linkage can react with H2S, Cys, or Hcy. The thiolysis reaction cleaves the bond to the NBD group, leading to the release of a more fluorescent species or the formation of a fluorescent NBD-thiol adduct (NBD-SH) or NBD-amine derivative. nih.govmdpi.comresearchgate.netsci-hub.seresearcher.life This displacement disrupts a quenching pathway present in the original probe, resulting in a significant increase in fluorescence intensity – a "turn-on" response. nih.govresearchgate.netresearcher.life Studies have shown that the rate and specificity of this thiolysis can be influenced by the structure of the probe, including the nature of the leaving group and the presence of other moieties like piperazine (B1678402) in TPA-Pz-NBD. researchgate.netresearchgate.net The resulting fluorescent species, such as NBD-SH, can exhibit distinct spectral properties. nih.gov

Research findings highlight the effectiveness of this mechanism for detecting biothiols. For instance, a probe based on the thiolysis of an NBD amine showed a more than 200-fold off-on response during H2S activation. sci-hub.se Another probe, TPA-Pz-NBD, demonstrated high selectivity for H2S detection with a dual-channel fluorescence signal. researchgate.netresearchgate.net The thiolysis of NBD ether bonds has also been utilized for the detection of thiophenols, leading to significant fluorescence enhancement. mdpi.comresearchgate.net

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a common fluorescence quenching mechanism exploited in the design of NBD-based sensors. nih.govmdpi.comnih.govcam.ac.uk In a typical PET system, an electron-donating moiety is positioned near the fluorophore. Upon excitation, an electron is transferred from the donor to the excited fluorophore, leading to non-radiative decay and quenching of fluorescence. nih.govcam.ac.uk The NBD moiety, particularly its nitro group, can act as an electron acceptor and participate in PET processes, leading to quenched fluorescence in the initial probe state. nih.gov

The sensing event occurs when the interaction with an analyte disrupts this PET pathway. This can happen, for instance, when the analyte binds to the electron-donating part of the probe, altering its electronic properties and inhibiting electron transfer to the NBD fluorophore. cam.ac.uk The resulting blockage of the PET process leads to a recovery or enhancement of fluorescence, providing a signal for analyte detection. mdpi.comnih.gov The efficiency of PET quenching is dependent on the distance and electronic coupling between the donor and acceptor. nih.gov

In this compound systems, the triphenylamine (B166846) moiety, known for its electron-donating character, can act as a PET donor. mdpi.comacs.org The fluorescence of the NBD unit can be quenched by the adjacent TPA group via PET. Upon binding of a target analyte, such as a metal ion, to a recognition site linked to the TPA or NBD, the electron-donating ability of TPA or the electronic environment of NBD can be altered, disrupting the PET process and causing a fluorescence increase. This mechanism has been implicated in the sensing of various analytes using probes containing both electron-donating and electron-withdrawing units. acs.org

Intramolecular Charge Transfer (ICT) Processes and Their Modulation

Intramolecular charge transfer (ICT) processes are fundamental to the fluorescence of many donor-acceptor fluorophores, including NBD derivatives. nih.govnih.gov In an ICT process, excitation leads to a redistribution of electron density within the molecule, typically from an electron-donating group (donor) to an electron-withdrawing group (acceptor). nih.gov The NBD core itself can participate in ICT, with the amino group acting as a donor and the nitro group as an acceptor in NBD amines. nih.gov This ICT transition is responsible for the fluorescence emission, which is often sensitive to the polarity of the environment. nih.gov

In this compound systems, the triphenylamine moiety serves as a strong electron donor, while the NBD unit acts as an electron acceptor. This donor-π-acceptor (D-π-A) architecture facilitates significant ICT upon excitation. The fluorescence properties, including emission wavelength and intensity, are highly dependent on the extent of this charge transfer. polyu.edu.hk

The modulation of ICT forms a powerful basis for sensing. Analyte binding or changes in the local environment (e.g., pH, polarity) can affect the electronic properties of the donor or acceptor, thereby altering the ICT process. nih.gov This modulation can lead to a shift in the emission wavelength (ratiometric sensing) or a change in fluorescence intensity. For instance, protonation of an amine group in an NBD-based pH probe can disrupt ICT, leading to a change in fluorescence. researchgate.net Similarly, binding of a metal ion to a recognition site linked to the TPA or NBD moiety can influence the electron-donating or withdrawing strength, modulating the ICT and producing a detectable fluorescence change. cam.ac.uk Probes designed with a D-π-A skeleton incorporating TPA have shown pH-sensitive fluorescence and large Stokes shifts due to enhanced ICT effects. polyu.edu.hk

Aggregation-Induced Emission (AIE) Enhancement Mechanisms

Traditional organic fluorophores often suffer from aggregation-caused quenching (ACQ), where fluorescence decreases at high concentrations or in aggregated states due to intermolecular interactions like π-π stacking. mdpi.comrsc.org In contrast, aggregation-induced emission (AIE) luminogens exhibit enhanced fluorescence upon aggregation. mdpi.comrsc.org The primary mechanism for AIE is the restriction of intramolecular rotation (RIR) or motion (RIM). mdpi.com In solution, molecules with freely rotatable bonds can dissipate excitation energy through non-radiative pathways involving intramolecular rotations and vibrations. mdpi.com Upon aggregation, these intramolecular motions are restricted, suppressing non-radiative decay and promoting radiative decay, leading to enhanced fluorescence. mdpi.com

Incorporating AIE-active moieties like tetraphenylethylene (B103901) (TPE) or triphenylamine (TPA) into fluorescent probes can impart AIE properties. mdpi.comrsc.org Triphenylamine derivatives are known to exhibit AIE characteristics and are used as building blocks in the design of AIEgens. rsc.orgwikipedia.org While NBD itself is not typically considered an AIEgen, combining it with an AIE-active TPA moiety can result in a probe that is weakly fluorescent in solution but becomes highly emissive upon aggregation or binding to a target that induces aggregation or restricts intramolecular motion. researcher.life

In the context of sensing, an this compound probe designed with AIE properties would likely be non- or weakly fluorescent in a homogeneous solution. Upon interaction with an analyte or a change in the environment that triggers aggregation or restricts the motion of the TPA or the linker between NBD and TPA, the fluorescence would "turn on" or significantly increase. This mechanism is particularly useful for detecting analytes in aggregated states or for imaging in biological environments where probes may aggregate or interact with cellular structures. mdpi.com For example, a small molecule fluorescent probe with good AIE performance was designed by coupling NBD to a fluorophore with obvious AIE effect for the specific detection of Cys/Hcy. researcher.life

FRET-based Sensing Principles

Förster resonance energy transfer (FRET) is a non-radiative energy transfer process that occurs between two light-sensitive molecules, a donor and an acceptor, when they are in close proximity (typically 1-10 nm) and the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor. researcher.life FRET efficiency is highly dependent on the distance between the donor and acceptor, their spectral overlap, and their relative orientation. researcher.life

NBD can function as either a FRET donor or acceptor, depending on the spectral properties of the other fluorophore in the FRET pair. sigmaaldrich.com In NBD-based FRET probes, the NBD moiety is typically linked to another fluorophore. The probe is designed such that in the absence of the analyte, FRET occurs, resulting in quenched donor fluorescence and/or sensitized acceptor fluorescence. sigmaaldrich.com

Analyte binding to a recognition site on the probe can induce a conformational change or alter the distance or orientation between the NBD and the other fluorophore, thereby modulating the FRET efficiency. sigmaaldrich.com This change in FRET is observed as a change in the fluorescence signals of the donor and/or acceptor, providing a means of detection. For instance, a decrease in acceptor fluorescence accompanied by an increase in donor fluorescence indicates a decrease in FRET efficiency. sigmaaldrich.com NBD has been used as a FRET acceptor in probes where its fluorescence quenching ability is utilized. nih.govsigmaaldrich.com FRET-based NBD probes have been developed for sensing various molecules, with the sensing event triggering a change in energy transfer. researchgate.net

Protein-Ligand and Protein-Protein Interaction Mechanisms Involving NBD-Labeled Species

NBD-labeled molecules are valuable tools for studying protein-ligand and protein-protein interactions. The fluorescence properties of NBD are sensitive to its environment, making it useful for monitoring binding events and conformational changes. 167.71.226 By labeling a ligand or a protein with an NBD moiety, researchers can track its interaction with a protein or another molecule using fluorescence techniques. 167.71.226researchgate.net

When an NBD-labeled ligand binds to a protein, the NBD fluorophore transitions from an aqueous environment (often weakly fluorescent) to the binding site, which is typically more hydrophobic. This change in environment can lead to a significant increase in NBD fluorescence intensity and a blue shift in the emission maximum (solvatochromism), signaling the binding event. 167.71.226 The extent of the fluorescence change can provide information about the polarity of the binding site.

NBD labeling can also be used to study protein-protein interactions. If one protein is labeled with NBD and another with a suitable FRET acceptor, protein-protein interaction that brings the labels into close proximity will result in FRET, leading to a change in fluorescence. researcher.life Alternatively, if the NBD label is placed at a specific site on a protein, changes in its fluorescence properties (intensity, lifetime, anisotropy) upon interaction with another protein can provide insights into conformational changes or the local environment at the interaction interface. 167.71.226

Studies have utilized NBD-labeled cholesterol analogues to investigate their interaction with steroidogenic acute regulatory protein (STARD1), demonstrating that the position of the NBD group influences binding affinity and fluorescence response, providing insights into the binding process. chem960.com NBD-labeled lipids have also been used to study lipid-protein interactions and the distribution of lipids in membranes. rsc.orgnih.gov The sensitivity of NBD fluorescence to its environment makes it a useful reporter for monitoring the dynamics and interactions of labeled species within complex biological systems. 167.71.226

Interactions within Supramolecular Assemblies

NBD fluorescence is a valuable tool for studying the formation, structure, and dynamics of supramolecular assemblies, which are held together by non-covalent interactions.

Interactions within Supramolecular Assemblies

The environment-sensitive nature of NBD fluorescence makes it ideal for reporting on the local environment within self-assembled structures, providing insights into the forces driving assembly and the resulting molecular arrangement. disprot.orgalfa-chemistry.comchemicalbook.com

Non-covalent interactions are the fundamental forces driving the formation and stability of supramolecular assemblies. These include hydrogen bonding, π-π stacking interactions between aromatic rings, hydrophobic effects, and electrostatic interactions. NBD, with its aromatic nitrobenzoxadiazole core, can participate in or be influenced by these interactions.

The fluorescence of NBD is highly sensitive to the polarity of its environment. disprot.orgalfa-chemistry.comchemicalbook.com In aqueous solutions, NBD typically exhibits weak fluorescence due to hydrogen bonding with water molecules, which can lead to non-radiative deactivation pathways. When NBD is incorporated into a supramolecular assembly where it is shielded from the aqueous environment and placed in a more hydrophobic core, its fluorescence is often significantly enhanced and can be blue-shifted. disprot.orgalfa-chemistry.com This fluorescence change provides a direct reporter on the degree of hydrophobicity and packing within the assembly, reflecting the influence of hydrophobic effects and potentially π-π stacking involving the NBD core or other aromatic components.

Electrostatic interactions and hydrogen bonding networks within the assembly can also influence the local environment around the NBD probe and thus affect its fluorescence properties. By strategically placing NBD within different regions of a self-assembling molecule, researchers can gain insights into the specific non-covalent interactions dominating in those regions.

NBD fluorescence is a valuable tool for studying the driving forces behind self-assembly and for monitoring and controlling the assembly process. Changes in NBD fluorescence can indicate the initiation and progression of self-assembly, as monomers transition into ordered supramolecular structures with altered microenvironments around the NBD probes.

For example, fluorescent peptide amphiphiles containing an NBD probe have been shown to self-assemble into beta-sheet structures and form supramolecular hydrogels at neutral pH. This self-assembly process led to a significant increase in NBD fluorescence and quantum yield, attributed to the NBD molecules being placed in a more hydrophobic environment within the assembled structure. The pH-responsive nature of these assemblies, where disassembly occurs at alkaline pH, was also monitored by the corresponding changes in NBD fluorescence, demonstrating the use of NBD to follow environmentally controlled self-assembly.

NBD-based probes have been designed to self-assemble into nanofibers, with their fluorescence properties changing upon assembly, allowing for imaging and tracking of these structures in various contexts, including cellular environments. The enhanced fluorescence of NBD in the assembled state compared to the free state is a key feature utilized in these studies. The ability to control self-assembly through factors like pH or enzymatic activity and monitor these changes via NBD fluorescence is crucial for developing responsive supramolecular materials.

Assembly System (NBD-labeled)Driving ForcesObserved NBD Fluorescence Change upon AssemblyImplicationSource
Peptide amphiphilesNon-covalent interactions (e.g., β-sheet formation)~10-fold increase, increased quantum yieldFormation of hydrophobic core, shielding from water
Supramolecular nanofibersSelf-assemblyEnhanced fluorescenceHydrophobic microenvironment within nanofibers

Host-Guest Interactions and Recognition

This compound derivatives, often featuring a nitrobenzofurazan (NBD) fluorophore linked to a triphenylamine (TPA) or related amine scaffold, have emerged as versatile probes for investigating molecular interactions and achieving selective recognition in sensing applications. These compounds leverage the photophysical properties of the NBD moiety, which can be significantly altered upon interaction with target analytes, often mediated by the appended recognition unit. The mechanisms typically involve host-guest interactions or reactions that trigger changes in fluorescence intensity or emission wavelength.

Detailed research findings highlight the application of this compound derivatives in sensing various analytes through specific recognition events. One notable example is the use of triphenylamine piperazine NBD (TPA-Pz-NBD) as a fluorescent chemosensor for hydrogen sulfide (H₂S). This probe utilizes the nucleophilic thiolysis reaction of the NBD amine by H₂S, leading to a distinct change in fluorescence. Studies have demonstrated that TPA-Pz-NBD exhibits high selectivity for H₂S over other biothiols. cenmed.comwikipedia.orgwikipedia.org The sensing mechanism involves a dual-channel fluorescence response, with a turn-on signal observed at 500 nm and a turn-off signal at 545 nm upon interaction with H₂S. cenmed.comwikipedia.org This dual-channel response enhances the reliability of detection. The probe has shown a wide detection range for H₂S. cenmed.comwikipedia.org

Furthermore, NBD-based fluorescent probes have been developed to study interactions with ion channels, such as the hERG potassium channel. nih.gov These probes are designed to bind to specific sites on the channel protein, and changes in their fluorescence properties upon binding or conformational changes of the channel provide insights into the interaction dynamics and binding affinity. nih.gov The binding affinity of such probes for hERG channels has been evaluated, demonstrating their potential as tools for studying channel-ligand interactions. nih.gov

Data Table: Sensing Performance of TPA-Pz-NBD for H₂S

AnalyteProbeSensing MechanismFluorescence ResponseDetection RangeSelectivity
H₂STPA-Pz-NBDThiolysis reactionTurn-on at 500 nm, Turn-off at 545 nm0-125 μM cenmed.comwikipedia.orgHigh selectivity over other biothiols cenmed.comwikipedia.orgwikipedia.org

Applications in Advanced Chemical and Biological Research Excluding Clinical Human Trials

Development of Fluorescent Probes for Chemical and Biological Analytes

The core structure of Nbd-tpa, featuring the NBD fluorophore, allows for the rational design of fluorescent probes that exhibit a change in their fluorescence signal upon interaction with a specific analyte. This "turn-on" or "turn-off" fluorescence response enables the sensitive and selective detection of various chemical and biological species.

Detection of Biothiols (e.g., H₂S, Cysteine, Homocysteine)

NBD-based probes have been extensively developed for the detection of biothiols, which are crucial molecules in various physiological and pathological processes. A notable example is the triphenylamine (B166846) piperazine (B1678402) NBD (TPA-Pz-NBD) probe, designed for the selective detection of hydrogen sulfide (B99878) (H₂S). researchgate.netnih.gov This probe demonstrates high selectivity for H₂S, and its interaction leads to a dual-channel fluorescence response, with a "turn-on" signal at 500 nm and a "turn-off" signal at 545 nm. researchgate.netnih.gov The detection range for H₂S using this probe is reported to be 0–125 μM. researchgate.netnih.gov

The reactivity of the NBD moiety with the sulfhydryl groups of biothiols like cysteine (Cys) and homocysteine (Hcy) has also been harnessed. nih.gov NBD-based probes can distinguish between different biothiols through mechanisms such as the Smiles rearrangement, which occurs after the initial nucleophilic substitution reaction. nih.gov This differential reactivity allows for the selective detection of Cys and Hcy over other biothiols like glutathione (B108866) (GSH). nih.gov

Table 1: Performance of an this compound-based probe for H₂S Detection
AnalyteFluorescence ResponseDetection Range (μM)Reference
Hydrogen Sulfide (H₂S)Dual-channel (Turn-on at 500 nm, Turn-off at 545 nm)0–125 researchgate.netnih.gov

Sensing of Specific Ions (e.g., Zn²⁺)

While specific data on an "this compound" probe for zinc ion (Zn²⁺) detection is not prevalent, the broader class of NBD-based chemosensors has been successfully employed for this purpose. These probes are designed with a recognition moiety that selectively binds to Zn²⁺, leading to a change in the NBD fluorophore's electronic properties and a corresponding alteration in its fluorescence. This can manifest as a color change from red to yellow and an enhancement of fluorescence intensity. rsc.org The sensing mechanism often involves the modulation of internal charge transfer (ICT) and photoinduced electron transfer (PET) processes upon Zn²⁺ binding. rsc.org

Probe Design for Environmental and Food Analysis

The application of NBD-based fluorescent probes extends to environmental and food analysis, where the rapid and sensitive detection of contaminants and components is crucial. For instance, NBD-based probes have been designed for the detection of heavy metal ions in water. researchgate.net In the realm of food analysis, a fluorescent "turn-on" probe utilizing the NBD fluorophore has been developed for the rapid and on-site analysis of fructose (B13574) in food products. researchgate.net This probe, which incorporates a phenylboronic acid as the recognition unit and piperazine as a bridging group, shows a linear increase in fluorescence at 550 nm with increasing fructose concentrations. researchgate.net

Bioimaging Applications in in vitro and ex vivo Systems

The favorable photophysical properties of this compound and related NBD probes, including their small size and sensitivity to the cellular microenvironment, make them valuable tools for bioimaging applications in living cells and tissues.

Intracellular Imaging and Localization Studies (e.g., Mitochondria)

The TPA-Pz-NBD probe has demonstrated its potential for the detection of intracellular H₂S through living cell imaging. researchgate.netnih.gov Furthermore, the NBD scaffold can be functionalized with specific targeting moieties to direct the probe to particular subcellular organelles. For example, by incorporating a triphenylphosphonium (TPP) cation, NBD-based probes have been successfully targeted to mitochondria, enabling the specific imaging of mitochondrial H₂S. nih.gov Another strategy for organelle-specific imaging involves using a morpholine (B109124) moiety to direct NBD-based probes to lysosomes, allowing for the imaging of pH changes within these acidic organelles. nih.gov

Table 2: Subcellular Targeting of NBD-Based Probes
Target OrganelleTargeting MoietyAnalyte/Parameter ImagedReference
MitochondriaTriphenylphosphonium (TPP)Hydrogen Sulfide (H₂S) nih.gov
LysosomesMorpholinepH nih.gov

Visualization of Endogenous and Exogenous Species in Cells

NBD-based probes are effective tools for visualizing the distribution and dynamics of endogenous species within cells. As mentioned, TPA-Pz-NBD has been used to image endogenous H₂S. researchgate.netnih.gov The development of two-photon (TP) NBD-based probes allows for deeper tissue penetration and reduced photodamage, making them suitable for in vivo imaging of endogenous molecules like H₂S in live cells and fresh tissues. nih.gov

In addition to endogenous molecules, NBD can be used as a fluorescent label to track the uptake and intracellular trafficking of exogenous species. For example, NBD-labeled cholesterol probes have been synthesized to visualize the distribution of cholesterol in model membranes. researchgate.net These probes, where the NBD fluorophore is attached to the cholesterol molecule, allow for the direct optical visualization of cholesterol redistribution within different membrane domains. researchgate.net

Microenvironment Sensing (e.g., Polarity, Viscosity)

The compound this compound, which integrates the environmentally sensitive 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore with the triphenylamine (TPA) moiety, is a promising candidate for sensing microenvironmental properties such as polarity and viscosity. The fluorescence characteristics of the NBD group are known to be highly dependent on the polarity of its surroundings. mdpi.com

In aqueous or highly polar environments, the NBD moiety typically exhibits very weak fluorescence. However, upon transitioning to a more hydrophobic or less polar medium, a significant enhancement in fluorescence intensity is observed, often accompanied by a blue shift in the emission maximum. mdpi.comresearchgate.net This solvatochromic behavior is attributed to the change in the dipole moment of the NBD group upon excitation. mdpi.com This sensitivity makes this compound suitable for probing the polarity of various microenvironments. For instance, a probe named triphenylamine piperazine NBD (TPA-Pz-NBD) has been developed, demonstrating the utility of combining TPA and NBD moieties for fluorescent sensing applications. nih.gov

The photophysical properties of NBD-labeled compounds in different solvents illustrate this principle. As solvent polarity decreases, both the fluorescence quantum yield and lifetime can be affected. For example, in solvents of very low polarity like tetrahydrofuran (B95107), NBD-labeled analogs show a marked increase in fluorescence. mdpi.com

SolventPolarityFluorescence Emission Maximum (λem) of NBD derivative
BenzeneLow505-512 nm
Toluene (B28343)Low505-512 nm
EthanolHighNo fluorescence detected

Furthermore, the TPA component can contribute to viscosity sensing. Molecular rotors based on TPA derivatives have been designed as viscosity-sensitive fluorescent probes. rsc.org Their fluorescence properties, particularly the fluorescence lifetime, can change in response to the viscosity of the surrounding medium. This is because intramolecular rotation, a non-radiative decay pathway, is hindered in viscous environments, leading to an increase in fluorescence intensity and lifetime. While direct studies on this compound for viscosity sensing are limited, the combination of the solvatochromic NBD unit and the viscosity-sensitive TPA structure suggests a dual-sensing capability.

Materials Science and Optoelectronics

Fluorescent Polymers and Nanomaterials based on this compound Scaffolds

The unique photophysical properties of this compound make it an attractive building block for the creation of advanced fluorescent materials. By incorporating the this compound scaffold into polymeric structures or nanoparticles, materials with tailored optical and sensing capabilities can be developed.

Fluorescent polymers can be synthesized by incorporating fluorescent monomers during the polymerization process. nih.gov this compound can be functionalized with a polymerizable group, such as a vinyl, acrylate, or styrenic moiety, to create a fluorescent monomer. This monomer can then be copolymerized with other monomers to yield a fluorescent polymer. For instance, fluorescently labeled oxanorbornene-imide monomers carrying nitrobenzofurazan (NBD) have been successfully synthesized and copolymerized using ring-opening metathesis polymerization (ROMP). researchgate.net This approach allows for the precise incorporation of the this compound unit into the polymer backbone or as a side chain, enabling control over the material's fluorescent properties.

Fluorescent polymer nanoparticles can be prepared through various methods, including emulsion polymerization and nanoprecipitation. mdpi.comresearchgate.net In one approach, this compound could be physically encapsulated within the hydrophobic core of polymer nanoparticles. mdpi.com Alternatively, this compound-containing polymers can self-assemble into fluorescent nanoparticles. mdpi.com These nanomaterials can be designed to have good colloidal stability and biocompatibility, making them suitable for various sensing and imaging applications. mdpi.com The preparation of covalently linked fluorescent polymer nanoparticles involves creating fluorescent polymer monomers that are then copolymerized and self-assembled. mdpi.com

Preparation MethodDescriptionPotential for this compound Incorporation
Direct (Co)polymerizationCopolymerization of a fluorescent monomer (this compound functionalized) with other monomers. rsc.orgHigh, allows for precise control over dye loading and distribution.
Physical EncapsulationTrapping this compound within the matrix of a polymer nanoparticle during its formation. mdpi.comModerate, potential for dye leakage.
Covalent Linkage and Self-AssemblySynthesis of polymers containing covalently bound this compound, followed by self-assembly into nanoparticles. mdpi.comHigh, provides stable incorporation of the fluorophore.

Applications in Dye-Sensitized Solar Cells (DSSCs) and Organic Electronics (e.g., donor-acceptor systems)

The triphenylamine (TPA) moiety in this compound is a well-established electron donor in materials for organic electronics. TPA and its derivatives are frequently used in the design of organic dyes for dye-sensitized solar cells (DSSCs) and as hole transport materials in various optoelectronic devices. researchgate.netrsc.org

In the context of DSSCs, organic dyes typically consist of a donor-π-acceptor (D-π-A) structure. The TPA group serves as an excellent electron donor due to its non-planar structure, which helps to prevent dye aggregation on the semiconductor surface, and its good hole-transporting properties. researchgate.net The NBD moiety, being an electron-accepting group, can be part of the acceptor or an auxiliary acceptor in such a D-A system. The combination of TPA as a donor and NBD as an acceptor within the this compound structure creates an intramolecular charge transfer system, which is crucial for the performance of DSSCs. nih.govnih.gov Theoretical studies on TPA-based dyes have shown that modifying the donor and acceptor units can tune the electronic and optical properties, leading to improved power conversion efficiencies. nih.govmdpi.com

In broader organic electronics, TPA-based molecules are utilized in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). nih.gov The donor-acceptor architecture of this compound makes it a candidate for use as an active layer material in organic photovoltaic devices. The efficiency of such devices is influenced by factors such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the bandgap, and the light-harvesting efficiency, all of which can be tuned by the specific design of the D-A molecule. researchgate.net

ComponentRole in Organic ElectronicsRelevance of this compound
Triphenylamine (TPA)Electron donor, hole transport material. researchgate.netrsc.orgForms the donor part of the this compound molecule.
Nitrobenzoxadiazole (NBD)Electron acceptor. nih.govForms the acceptor part of the this compound molecule.
Donor-Acceptor SystemFacilitates intramolecular charge transfer, crucial for DSSCs and OSCs. nih.govresearchgate.netThe inherent structure of this compound.

Supramolecular Hydrogels and Their Functionalization

Supramolecular hydrogels are three-dimensional networks formed through non-covalent interactions such as hydrogen bonding, host-guest interactions, or π-π stacking. nih.gov These materials are of great interest for various applications due to their dynamic and stimuli-responsive nature. The functionalization of supramolecular hydrogels with fluorescent molecules like this compound can impart sensing and imaging capabilities to the hydrogel system.

The incorporation of this compound into a supramolecular hydrogel can be achieved through several strategies. One approach is to chemically modify the hydrogel precursors with this compound. For example, if the hydrogel is formed from polymers bearing host molecules like cyclodextrins, a guest-functionalized this compound could be introduced to form host-guest complexes that act as crosslinks. nih.gov Alternatively, the this compound molecule itself could be modified to participate directly in the non-covalent interactions that drive hydrogel formation. researchgate.net

Functionalized hydrogels can be prepared by physically incorporating nanoparticles or by in-situ formation of nanoparticles within the hydrogel matrix. nih.gov this compound-based fluorescent nanoparticles could be entrapped within the hydrogel network. Another method involves the "breathing" technique, where a swollen hydrogel is placed in a solution containing the functionalizing agent, allowing it to be drawn into the network as the hydrogel swells. nih.gov

The resulting fluorescent supramolecular hydrogel could be used for sensing applications, where changes in the microenvironment within the hydrogel would be reported by a change in the fluorescence of the embedded this compound probes. This could be particularly useful for monitoring changes in polarity or viscosity within the hydrogel matrix in response to external stimuli.

Structure Activity and Structure Property Relationship Studies of Nbd Tpa Derivatives

Impact of Substituent Effects on Photophysical Properties

The photophysical properties of NBD-TPA derivatives, including absorption and emission wavelengths, fluorescence intensity, and quantum yield, are significantly influenced by the nature and position of substituents on both the NBD and TPA units, as well as on any linker connecting them.

Electron-Donating and Electron-Withdrawing Group Modifications

The NBD moiety itself is an electron-withdrawing group due to the presence of the nitro group and the benzoxadiazole ring system. Triphenylamine (B166846) is known for its electron-donating properties and its ability to serve as a hole-transporting material wikipedia.org. The interplay between these electron-donating (D) and electron-withdrawing (A) units in a D-π-A or A-π-D architecture is fundamental to their photophysical behavior, often leading to intramolecular charge transfer (ICT) phenomena.

Introducing additional electron-donating or electron-withdrawing groups to either the TPA or NBD core, or to a linker, can modulate the extent of ICT and thus tune the photophysical properties. For instance, appending stronger electron-donating groups to the TPA unit or stronger electron-withdrawing groups to the NBD unit can enhance ICT, typically leading to red-shifted absorption and emission spectra and potentially affecting fluorescence quantum yield. Conversely, substituents that reduce the electron-donating or withdrawing strength can have the opposite effect. The position of the substituent is also critical, as it affects the conjugation pathway and the efficiency of electron transfer. Studies on fluorescent probes based on NBD amine have shown that the electron-withdrawing nature of the NBD unit can influence fluorescence researchgate.net.

Steric Hindrance and Conformational Flexibility

Steric hindrance introduced by bulky substituents can impact the conformational flexibility of this compound derivatives. The ability of different parts of the molecule to rotate or adopt specific conformations affects the extent of π-conjugation and the efficiency of ICT. Restricted rotation due to steric bulk can planarize or twist the molecule, leading to changes in absorption and emission characteristics. For example, in some molecular systems, steric hindrance near a reactive center can influence the efficiency of a chemical reaction, which in turn can affect the fluorescence properties of a probe researchgate.net. The conformational flexibility also plays a role in processes like aggregation, which can quench fluorescence.

Influence of Linker Length and Nature on Sensing Performance

When this compound derivatives are designed as sensing probes, the nature and length of the linker connecting the NBD and TPA units, or connecting these units to a recognition site, are critical for sensing performance. The linker can influence the communication between the fluorophore (this compound system) and the recognition site.

Modulating Solubility and Biocompatibility through Structural Design

The solubility and biocompatibility of this compound derivatives are crucial for their application in biological systems or specific environments. These properties can be modulated through structural design, primarily by introducing appropriate functional groups.

Incorporating polar or charged groups (e.g., hydroxyl, carboxyl, amino, or quaternary ammonium (B1175870) salts) can enhance water solubility. Conversely, adding non-polar alkyl chains or aromatic rings can increase solubility in organic solvents. For applications in biological imaging or sensing, good water solubility and biocompatibility are essential to minimize toxicity and ensure efficient delivery and interaction within biological matrices. The use of amphiphilic copolymers to create micellar assemblies has been shown to improve the biocompatibility and solubility of some probes in aqueous solutions, facilitating cellular uptake researchgate.net.

Optimization of Molecular Design for Specific Applications

Optimizing the molecular design of this compound derivatives for specific applications involves a rational combination of the structural elements discussed above. This includes selecting appropriate substituents to tune photophysical properties, designing linkers that facilitate the desired sensing mechanism, and incorporating functional groups to achieve the required solubility and biocompatibility.

For instance, in the design of fluorescent probes, the NBD unit is often utilized due to its sensitivity to the environment and its reactivity towards certain analytes, such as hydrogen sulfide (B99878) via thiolysis of the NBD-amine bond researchgate.netresearchgate.net. The TPA unit can serve as a signaling module or contribute to the electronic properties. The specific arrangement and modification of these units, along with the linker and any recognition elements, are optimized to achieve high selectivity, sensitivity, fast response time, and the desired fluorescence behavior (e.g., ratiometric sensing or turn-on/off). The TPA-Pz-NBD probe, for example, was developed for the selective detection of H2S and demonstrated dual-channel fluorescence signaling researchgate.netresearchgate.netresearchgate.netrsc.orgsemanticscholar.org. Its design allows for sensing in living cells, indicating good biocompatibility researchgate.netresearchgate.netresearchgate.net.

The optimization process often involves synthesizing a series of derivatives with systematic structural variations and evaluating their properties and performance for the target application. This iterative approach, guided by SAR/SPR principles, allows for fine-tuning of the molecular structure to achieve optimal results.

Future Directions and Challenges in Nbd Tpa Research

Rational Design of Next-Generation NBD-Based Probes

The rational design of next-generation NBD-based probes focuses on tailoring their photophysical properties and reactivity towards specific analytes. This involves incorporating the NBD fluorophore into molecular architectures that facilitate desired sensing mechanisms, such as photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), or intramolecular charge transfer (ICT). nih.govmdpi.comrsc.org For instance, combining NBD with an excited-state intramolecular proton transfer (ESIPT) fluorophore and an electron-withdrawing group has been shown to yield fast-response probes for biothiols. nih.govresearchgate.net The strategic placement of recognition units that interact specifically with the target analyte is crucial for achieving high selectivity. mdpi.com Future design efforts will likely explore novel linker chemistries and probe scaffolds to improve target binding affinity and specificity, potentially incorporating elements that enhance cell permeability or target specific organelles. nih.govmdpi.comacs.orgfrontiersin.org The goal is to create probes with optimized excitation and emission wavelengths, enhanced quantum yields, and improved signal-to-noise ratios. researchgate.netmdpi.com

Integration with Advanced Analytical Techniques

Integrating NBD-based probes with advanced analytical techniques is a key future direction to enhance their capabilities. This includes coupling fluorescence detection with techniques such as mass spectrometry, chromatography, and electrochemistry to enable multiplexed analysis and provide complementary information about the analyte and probe-analyte complex. x-mol.net The use of NBD probes in conjunction with advanced microscopy techniques, such as super-resolution microscopy, can provide higher spatial resolution in biological imaging. acs.org Furthermore, the development of ratiometric probes, which provide a built-in reference signal, can mitigate issues related to probe concentration, excitation source fluctuations, and environmental effects, leading to more accurate quantitative measurements. mdpi.comx-mol.net

Exploration of Novel Reaction Mechanisms for Sensing

Exploring novel reaction mechanisms is essential for expanding the range of analytes that can be detected by NBD-based probes and improving sensing performance. While nucleophilic aromatic substitution (SNAr) reactions of NBD derivatives with nucleophiles like amines and thiols are well-established sensing mechanisms, future research may investigate other reaction types. nih.govresearchgate.net This could involve incorporating reactive sites that undergo specific transformations upon interaction with the target, leading to a change in the NBD fluorescence. Examples include oxidation, reduction, or enzymatic reactions that trigger a fluorescence response. rsc.org Developing probes that respond to less reactive or challenging analytes will require innovative approaches to probe design and sensing mechanisms.

Development of Multi-Functional and Smart NBD-Based Systems

The development of multi-functional and smart NBD-based systems represents a significant trend. This involves designing probes that can simultaneously detect multiple analytes (multi-plexing) or perform additional functions beyond simple detection, such as targeted delivery, controlled release, or therapeutic action. acs.orgacs.orgcore.ac.ukrsc.org Smart probes are designed to respond to specific stimuli, such as changes in pH, temperature, or the presence of an enzyme, allowing for triggered activation or localization. mdpi.com For instance, photoswitchable NBD derivatives are being explored for applications in super-resolution or dual-color imaging. acs.org Creating systems that can integrate sensing with other functionalities will lead to more sophisticated tools for research and potential diagnostic or therapeutic applications.

Addressing Challenges in Selectivity, Sensitivity, and Stability in Complex Matrices

Despite significant progress, challenges remain in achieving high selectivity, sensitivity, and stability of NBD-based probes, particularly in complex biological and environmental matrices. Off-target interactions and interference from other molecules can lead to false signals, necessitating the design of probes with improved recognition elements. mdpi.com Achieving high sensitivity requires probes with large fluorescence changes upon analyte binding and low limits of detection. rsc.orgx-mol.netnih.gov Stability in complex environments, which may contain a variety of reactive species and enzymes, is also critical for reliable long-term sensing. x-mol.nettandfonline.com Future research will focus on developing probes that can maintain their performance in challenging conditions, potentially through surface modifications, encapsulation, or the incorporation of stabilizing elements. tandfonline.com

Illustrative Data Table: Examples of NBD-Based Probe Performance (Based on Search Findings)

While specific data for a hypothetical NBD-TPA is unavailable, the following table presents examples of performance metrics reported for various NBD-based probes targeting different analytes, illustrating the type of data relevant to this field.

Probe Type / AnalyteSensing MechanismKey Performance Metric (Example)ValueCitation
NBD-based (Biothiols)Thiolysis of NBD ether/amineReaction Rate (k₂) with CysUp to 616.7 M⁻¹s⁻¹ nih.govresearchgate.net nih.govresearchgate.net
NBD-based (H₂S)Thiolysis of NBD ether/amineFluorescence Enhancement>1000-fold nih.gov
NBD-based (Hg²⁺, Ag⁺)Photo-induced electron transfer (PET)Detection Limit0.05 μM (Hg²⁺) rsc.org rsc.org
NBD-based (CNP)Photo-induced electron transfer (PET)Detection Limit2.87 pg mL⁻¹ nih.gov
NBD-based (Cu²⁺)Complex formation, PETDetection Limit0.69 µM tandfonline.com
TPA-Pz-NBD (H₂S)Thiolysis of NBD amineDetection Range0-125 μM researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Q & A

Q. How should contradictory data on this compound’s binding kinetics be resolved?

  • Conduct a meta-analysis of published kinetic constants, assessing methodological differences (e.g., buffer conditions, instrumentation). Use statistical tools (e.g., Bland-Altman plots) to quantify variability. Replicate disputed experiments under standardized conditions .
  • Methodology: Apply contradiction analysis frameworks to identify systemic biases (e.g., instrument calibration drift) or contextual factors (e.g., temperature fluctuations) .

Q. What interdisciplinary methods enhance this compound’s utility in neuroscience?

  • Integrate electrophysiology with fluorescence microscopy to correlate this compound localization with neuronal activity. Use time-lapse imaging to track dynamic processes .

Methodological Guidelines

  • Data Analysis : Use tools like Python/R for statistical modeling. Label datasets with NTDB codes for traceability .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
  • Peer Review : Submit to journals requiring raw data deposition and methodological transparency (e.g., Analytical Chemistry) .

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